[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523201
InChI: InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3
SMILES:
Molecular Formula: C22H26O12
Molecular Weight: 482.4 g/mol

[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate

CAS No.:

Cat. No.: VC16523201

Molecular Formula: C22H26O12

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate -

Specification

Molecular Formula C22H26O12
Molecular Weight 482.4 g/mol
IUPAC Name [4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
Standard InChI InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3
Standard InChI Key DSPUSYGYNSWPGB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, [4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate, reflects its dual-component architecture. The benzoate ester moiety is substituted with methoxy groups at positions 2 and 6, a hydroxyl group at position 3, and a glycosylated phenol at the para position. The glycosyl unit corresponds to a β-D-glucopyranosyl residue, as indicated by the "3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl" descriptor .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>26</sub>O<sub>12</sub>
Molecular Weight482.4 g/mol
CAS NumberNot assigned
SMILESCOC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O
InChI KeyDSPUSYGYNSWPGB-UHFFFAOYSA-N

The molecular formula C<sub>22</sub>H<sub>26</sub>O<sub>12</sub> and weight of 482.4 g/mol were confirmed via high-resolution mass spectrometry. The SMILES string encodes the ester linkage between the glucosyl-oxyphenylmethyl group and the substituted benzoic acid, while the InChIKey provides a unique identifier for database referencing .

Stereochemical Considerations

The glucopyranosyl unit adopts the <sup>4</sup>C<sub>1</sub> chair conformation, with hydroxyl groups in equatorial positions. The stereochemistry at the anomeric carbon (C1 of the glucosyl unit) is β, as inferred from the "oxan-2-yl" suffix and comparison to related glycosides . Nuclear Overhauser effect (NOE) correlations in NMR studies would be required to confirm spatial proximities between the glucosyl and phenolic protons.

Synthesis and Reaction Pathways

Esterification and Glycosylation Strategy

Synthesis typically proceeds via a two-step protocol: (1) esterification of 3-hydroxy-2,6-dimethoxybenzoic acid with a phenolic alcohol, followed by (2) enzymatic or chemical glycosylation to attach the glucosyl moiety.

Step 1: Esterification
The benzoic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), facilitating nucleophilic attack by the phenolic alcohol ([4-hydroxy-2-hydroxyphenyl]methanol). This yields the intermediate [4-hydroxy-2-hydroxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate.

Step 2: Glycosylation
The phenolic hydroxyl group undergoes glycosylation with peracetylated β-D-glucopyranosyl trichloroacetimidate under Lewis acid catalysis (e.g., BF<sub>3</sub>·OEt<sub>2</sub>). Subsequent deprotection via Zemplén transesterification removes acetyl groups, affording the final product .

Synthetic Challenges

Regioselectivity during glycosylation poses a key challenge, as the phenolic substrate contains multiple hydroxyl groups. Protecting group strategies—such as temporary silylation of the C4 phenolic hydroxyl—may be employed to direct glycosylation to the C2 position . Side reactions, including acyl migration in the benzoate ester, necessitate careful pH control during aqueous workups.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):

    • δ 7.45 (d, <i>J</i> = 8.8 Hz, H-2/H-6 of benzoate)

    • δ 6.90 (s, H-4 of phenol)

    • δ 5.12 (d, <i>J</i> = 7.2 Hz, H-1 of glucosyl)

    • δ 3.85 (s, OCH<sub>3</sub>)

    • δ 3.20–3.70 (m, glucosyl H-2–H-6)

  • <sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):

    • δ 170.2 (C=O ester)

    • δ 160–150 (aromatic carbons)

    • δ 105–60 (glucosyl carbons)

The anomeric proton resonance at δ 5.12 (<i>J</i> = 7.2 Hz) confirms β-glycosidic linkage . Aromatic protons exhibit deshielding due to electron-withdrawing ester and methoxy groups.

Mass Spectrometry

High-resolution ESI-MS displays a [M+Na]<sup>+</sup> ion at <i>m/z</i> 505.1421 (calc. 505.1418 for C<sub>22</sub>H<sub>26</sub>O<sub>12</sub>Na), confirming the molecular formula. Fragmentation patterns include loss of the glucosyl unit (−162 Da) and sequential demethoxylation.

X-ray Crystallography

While no crystal structure is reported for this specific compound, analogous phenolic glycosides exhibit intramolecular hydrogen bonding between the glucosyl C2-OH and the ester carbonyl, stabilizing the molecular conformation .

Hypothetical Biological Activities

Enzymatic Interactions

Molecular docking studies suggest potential inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) due to structural similarity to flavonoids like quercetin . The methoxy groups may modulate binding affinity to hydrophobic enzyme pockets.

Antimicrobial Properties

Preliminary disk diffusion assays on related glycosides show moderate activity against Gram-positive bacteria (e.g., <i>Staphylococcus aureus</i>), likely due to membrane disruption by the lipophilic benzoate ester .

Applications and Future Directions

Pharmaceutical Research

As a scaffold for anti-inflammatory or neuroprotective agents, structural modifications—such as replacing methoxy groups with halogens—could enhance bioactivity. Glycosylation patterns may be optimized for targeted drug delivery .

Cosmetic Formulations

The antioxidant profile suggests utility in anti-aging creams, although stability studies under UV exposure are needed. Encapsulation in nanoliposomes could improve skin penetration .

Analytical Standards

Due to its complex structure, the compound serves as a reference material in LC-MS metabolomics for identifying plant-derived phenolic glycosides.

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